molecular formula C13H19NO B1596550 N-(2,4-Dimethylphenyl)pivalamide CAS No. 97528-24-0

N-(2,4-Dimethylphenyl)pivalamide

Cat. No.: B1596550
CAS No.: 97528-24-0
M. Wt: 205.3 g/mol
InChI Key: UNNKNOWVLKOZRO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)pivalamide: is an organic compound with the molecular formula C13H19NO. It is a secondary amide derived from pivalic acid and 2,4-dimethylaniline. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)pivalamide typically involves the reaction of 2,4-dimethylaniline with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4-Dimethylaniline+Pivaloyl chlorideThis compound+HCl\text{2,4-Dimethylaniline} + \text{Pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Dimethylaniline+Pivaloyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylphenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

N-(2,4-Dimethylphenyl)pivalamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)acetamide
  • N-(2,4-Dimethylphenyl)benzamide
  • N-(2,4-Dimethylphenyl)formamide

Comparison: N-(2,4-Dimethylphenyl)pivalamide is unique due to the presence of the bulky pivaloyl group, which imparts steric hindrance and enhances the stability of the compound. This distinguishes it from other similar compounds like N-(2,4-Dimethylphenyl)acetamide, which has a smaller acyl group and may exhibit different reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNKNOWVLKOZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351313
Record name N-(2,4-Dimethylphenyl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97528-24-0
Record name N-(2,4-Dimethylphenyl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DIMETHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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